N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
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Overview
Description
“N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide” is a compound bearing imidazo[2,1-b]thiazole scaffolds . It has been synthesized and tested for its cytotoxicity against human cancer cell lines . The compound has shown potential inhibitory effects on VEGFR2 .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a molecular weight of 258.17 . The InChI code for this compound is 1S/C7H9N3S.2ClH.H2O/c1-5-4-11-7-9-6 (2-8)3-10 (5)7;;;/h3-4H,2,8H2,1H3;2*1H;1H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 258.17 . It is a solid at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
A novel compound, demonstrating the flexibility and adaptability of thiazole derivatives, was synthesized and its structure confirmed using advanced analytical techniques. This work highlights the continuous exploration and identification of new compounds for potential therapeutic applications (Li Ying-jun, 2012).
Antimicrobial and Antifungal Applications
Research has demonstrated the efficacy of N-substituted phenyl acetamide benzimidazole derivatives against Methicillin Resistant Staphylococcus aureus (MRSA), indicating the potential of these compounds in treating bacterial infections resistant to conventional antibiotics (S. Chaudhari et al., 2020). Additionally, a series of thiazole derivatives exhibited significant antifungal activity against various strains, further underscoring the utility of these compounds in addressing fungal infections (G. Çapan et al., 1999).
Anticancer Activity
The synthesis of thiazole derivatives and their evaluation for anticancer activity represent a promising avenue for the development of new therapeutic agents. Compounds have shown potent cytotoxic effects against a range of cancer cell lines, including breast, lung, and colon cancers, highlighting the potential for these derivatives in cancer therapy (Sraa Abu-Melha, 2021).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimycobacterial properties , suggesting potential targets within the Mycobacterium tuberculosis (Mtb) organism.
Mode of Action
It is known that similar compounds interact with their targets, leading to inhibition of the organism’s growth
Biochemical Pathways
Similar compounds have been shown to have antimycobacterial properties , suggesting that they may affect pathways essential for the growth and survival of Mtb.
Result of Action
Similar compounds have demonstrated antimycobacterial activity , suggesting that they may inhibit the growth of Mtb.
Properties
IUPAC Name |
N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-9-8-19-14-16-13(7-17(9)14)11-4-3-5-12(6-11)15-10(2)18/h3-8H,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMVYMGYYZPGAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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